Bis(methacryloyloxy)dimethylsilane
Description
Properties
CAS No. |
108250-43-7 |
|---|---|
Molecular Formula |
C10H16O4Si |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
[dimethyl(2-methylprop-2-enoyloxy)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3 |
InChI Key |
VTIWQXWZOGLEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C |
Related CAS |
108250-43-7 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Bis(methacryloyloxy)dimethylsilane
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a dimethylsilane precursor with methacryloyl groups. This is commonly achieved by esterification or transesterification reactions involving methacrylic acid derivatives or methacryloyl-containing reagents with silane compounds bearing reactive groups such as hydroxyl or chloro substituents.
Detailed Synthetic Routes
Although direct literature specifically on this compound is limited, related organosilicon methacrylate compounds are synthesized via the following approaches, which can be adapted for this compound:
Reaction of Dimethylchlorosilane with Methacryloyl Derivatives
A common approach is the reaction of dimethylchlorosilane (Me2SiCl2) with methacrylic acid or its derivatives in the presence of a base or catalyst to form the bis(methacryloyloxy) derivative. This involves nucleophilic substitution where the chlorine atoms are replaced by methacryloyloxy groups.
- Catalysts and Conditions: Lewis acid catalysts such as phosphazene derivatives or organometallic catalysts can be used to promote the reaction.
- Solvents: Nonpolar solvents like n-hexane, cyclohexane, or toluene with low moisture content (<50 ppm) are preferred to avoid hydrolysis.
- Temperature: Reactions are typically conducted at mild temperatures (room temperature to 100 °C).
- Purification: The product is purified by atmospheric distillation, collecting fractions at 170-175 °C to isolate high-purity this compound.
Transesterification Using Hexamethyldisiloxane Analogues
Inspired by the synthesis of bis(trimethylsiloxy)dichlorosilane, a similar method can be employed where hexamethyldisiloxane or related siloxanes react with methacryloyl chloride or methacrylic acid derivatives under catalysis to yield the this compound.
- Catalysts: Hexachlorocyclotriphosphazene or dichlorophosphazene can be used in catalytic amounts (molar ratio of silane to catalyst around 1:0.01-0.02).
- Reaction Time: Extended reaction times of 8–16 hours ensure complete conversion.
- Inert Atmosphere: The reaction is carried out under inert gas to prevent moisture interference.
- Yield and Purity: This method produces high-purity products with simple purification steps.
Representative Reaction Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Dimethylchlorosilane + Catalyst + Solvent | Stir at room temperature 0.5–1 h |
| 2 | Slow addition of methacryloyl derivative | Dropwise over 0.5 h, maintain temperature 50–100 °C |
| 3 | Reaction continuation | 8–16 h reaction time under inert atmosphere |
| 4 | Atmospheric distillation | Collect product fraction at 170–175 °C |
Table: Typical Reaction Parameters for Preparation
| Parameter | Typical Range/Value |
|---|---|
| Catalyst type | Hexachlorocyclotriphosphazene, dichlorophosphazene |
| Catalyst molar ratio (Si:Cat) | 1:0.01–0.02 |
| Solvent | n-Hexane, cyclohexane, toluene |
| Solvent moisture content | < 50 ppm |
| Reaction temperature | 50–100 °C |
| Reaction time | 8–16 hours |
| Distillation temperature | 170–175 °C (atmospheric pressure) |
Research Findings and Analysis
Purity and Yield
The described methods yield this compound with high purity due to controlled reaction conditions and effective purification by distillation. The use of low-moisture solvents and inert atmosphere minimizes hydrolysis and side reactions, enhancing yield and product stability.
Structural Confirmation
Characterization of the product involves spectroscopic methods such as:
- FT-IR: Identification of characteristic carbonyl stretching (~1720 cm⁻¹) and vinyl C=C stretching (~1635 cm⁻¹) confirming methacryloyl groups.
- NMR (¹H and ¹³C): Signals corresponding to methacrylate vinyl protons and methyl groups attached to silicon confirm the structure.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
Applications in Polymer Synthesis
This compound serves as a bifunctional monomer in the synthesis of hybrid organic-inorganic polymers. Its methacryloyl groups allow free-radical polymerization, while the silicon center imparts thermal stability and ceramic precursor properties. This dual functionality is exploited in:
- Preceramic polymer synthesis leading to silicon carbide ceramics.
- Dental resin composites as methacrylate monomers with improved properties.
- Surface modification agents providing reactive sites for polymer grafting.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilanediyl bis(2-methylacrylate) primarily undergoes free-radical polymerization reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Free-Radical Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) in solvents like toluene or 1,4-dioxane.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the resulting materials suitable for various industrial applications .
Scientific Research Applications
Mechanism of Action
The mechanism by which dimethylsilanediyl bis(2-methylacrylate) exerts its effects involves the formation of cross-linked polymer networks through free-radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a) 3-Methacryloxypropyltrimethoxysilane (KH-570)
- Structure : Features a propyl spacer between the silane (trimethoxy) and methacryloyl group.
- Reactivity : The trimethoxy groups hydrolyze faster than dimethylsilane, enhancing coupling efficiency in composites. However, the propyl spacer reduces steric hindrance, improving flexibility in polymer matrices .
- Applications : Widely used as a coupling agent in fiberglass-reinforced plastics and dental resins.
b) (Methacryloxymethyl)Methyldimethoxysilane
- Structure : Combines a methacryloxymethyl group with methyldimethoxysilane.
- Reactivity : The dimethoxy groups offer moderate hydrolysis rates, while the methacryloxymethyl group enables crosslinking. Stabilizers like BHT are often added to prevent premature polymerization .
- Applications : Used in moisture-curable sealants and adhesives.
c) Dimethoxymethylvinylsilane
- Structure : Contains a vinyl group instead of methacryloyloxy.
- Reactivity : The vinyl group undergoes hydrosilylation, while dimethoxy groups enable hydrolysis. Less prone to radical polymerization compared to methacryloyl derivatives .
- Applications : Primarily used in silicone rubber and hydrophobic coatings.
Physical and Chemical Properties
Thermal Stability and Phase Transitions
- Bis(methylphenoxy)dimethylsilanes (e.g., bis(4-methylphenoxy)dimethylsilane) exhibit vaporization enthalpies of ~65.3 kJ/mol at 298 K . Bis(methacryloyloxy)dimethylsilane likely has higher values due to larger substituents, though direct data is unavailable.
- Hydrolysis : Methacryloylalkoxysilanes generally exhibit slower hydrolysis than chlorosilanes (e.g., dichlorodimethylsilane), reducing by-product formation during synthesis .
Solubility and Handling
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